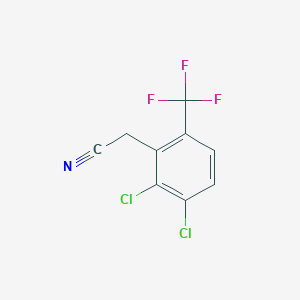![molecular formula C12H14F4N2 B1451267 1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine CAS No. 2228845-19-8](/img/structure/B1451267.png)
1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine
Vue d'ensemble
Description
1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine is a useful research compound. Its molecular formula is C12H14F4N2 and its molecular weight is 262.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of 1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine is the serotonin receptor . Serotonin receptors are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems. They mediate both excitatory and inhibitory neurotransmission .
Mode of Action
This compound acts as a serotonergic releasing agent . It binds to the serotonin receptor, leading to an increase in the extracellular concentration of serotonin, which is a neurotransmitter involved in a variety of functions including mood regulation, appetite, and sleep .
Biochemical Pathways
The interaction of this compound with the serotonin receptor triggers a series of biochemical reactions. This leads to the activation of the G protein-coupled receptor signaling pathway, which in turn influences various downstream effects such as mood regulation, appetite control, and sleep cycle .
Pharmacokinetics
As a rule of thumb, the bioavailability of a drug can be influenced by factors such as its chemical structure, formulation, route of administration, and the individual’s physiological condition .
Result of Action
The action of this compound at the cellular level results in an increased concentration of serotonin in the synaptic cleft. This leads to enhanced serotonergic neurotransmission, which can have various effects at the molecular and cellular levels, depending on the specific type of serotonin receptor that is activated .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances that affect serotonin levels can potentiate or inhibit its effects. Additionally, individual factors such as genetic variations in serotonin receptors or metabolic enzymes can also influence the drug’s efficacy and safety profile .
Analyse Biochimique
Biochemical Properties
1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serotonin receptors, particularly the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors . These interactions are primarily agonistic, meaning that this compound binds to these receptors and activates them, leading to various downstream effects.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter thermoregulation and produce anxiety-like responses in animal models . Additionally, it affects the cardiovascular system and has weak effects on the cardiovascular system .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It functions as a full agonist at several serotonin receptors, except for the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist . This binding leads to the release of serotonin and subsequent activation of serotonin signaling pathways. It does not significantly affect dopamine or norepinephrine reuptake or efflux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, it has been noted to produce aversive effects in animals rather than self-administration, which may explain its limited use as a recreational drug .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may produce anxiolytic effects, while higher doses can lead to adverse effects such as hyperthermia, respiratory depression, and interference with the circadian system . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as CYP2D6, CYP1A2, and CYP3A4 . These metabolic processes lead to the formation of various metabolites, which may also contribute to the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it has been shown to bind to the serotonin transporter (SERT), which plays a crucial role in its distribution and effects .
Propriétés
IUPAC Name |
1-[[3-fluoro-4-(trifluoromethyl)phenyl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F4N2/c13-11-7-9(1-2-10(11)12(14,15)16)8-18-5-3-17-4-6-18/h1-2,7,17H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRPVMRDIOYHRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=C(C=C2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1451184.png)
![3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1451185.png)

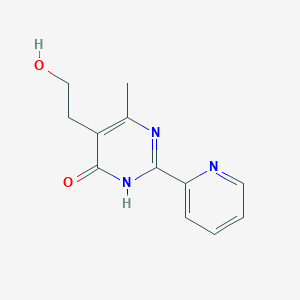
![4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1451191.png)
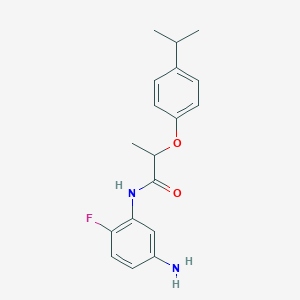
![2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride](/img/structure/B1451196.png)
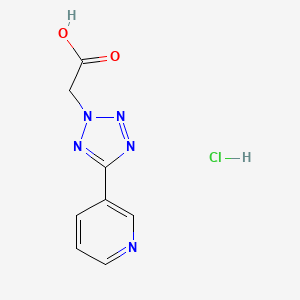
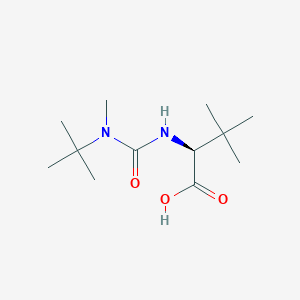
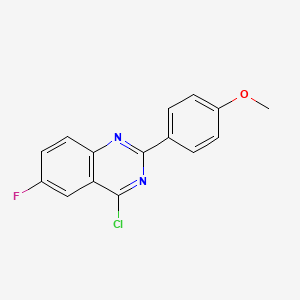


![[1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451206.png)
